tert-Butyl 4-hydroxy-3-iodophenethylcarbamate
Overview
Description
The compound tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is a chemical of interest in various fields of organic chemistry due to its potential applications in synthesis and pharmaceuticals. It is related to compounds that have been studied for their protective properties of hydroxyl groups, their role in the synthesis of prostaglandins, and their utility in the synthesis of potent CCR2 antagonists .
Synthesis Analysis
The synthesis of related carbamate compounds often involves the protection of hydroxyl groups, as seen in the development of tert-butyldimethylsilyl derivatives. These protective agents are designed to be stable under various conditions yet easily removable when necessary . Another related synthesis involves the enantioselective creation of benzyl carbamate using an iodolactamization as a key step, which is a highly functionalized process and has been optimized for efficiency .
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate can be inferred from studies on similar compounds. For instance, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments, which could provide insights into the structural aspects of tert-butyl carbamates .
Chemical Reactions Analysis
Chemical reactions involving tert-butyl carbamates include the formation of N-(Boc) nitrone equivalents from tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can react with organometallics to yield N-(Boc)hydroxylamines. These reactions demonstrate the versatility of tert-butyl carbamates as building blocks in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates can be deduced from studies on similar compounds. For example, the electrochemical behavior of 4-tert-butylcatechol has been investigated, revealing insights into the reactivity of tert-butyl substituted phenols . Additionally, the determination of impurities in antioxidants related to tert-butyl hydroxy compounds has been performed using high-resolution gas chromatography-mass spectrometry, which could be relevant for the quality control of tert-butyl carbamate derivatives .
Scientific Research Applications
Antioxidant Research
A study describes a method for determining the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat plasma, showcasing its importance in antioxidant research. This method has been applied to pharmacokinetic studies in rats after oral dosage, highlighting the compound's relevance in biomedical investigations (Bailey, Della Corte, Farmer, & Gray, 1981).
Metabolism Studies
Research on the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice indicates the compound's utility in metabolic studies. The study found that both the tert.-butyl group and the N-methyl group were hydroxylated, leading to significant species variation in the yields of oxidation products (Douch & Smith, 1971).
Organic Synthesis
The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps in understanding the substitution of the cyclopentane ring, crucial for synthetic organic chemistry (Ober, Marsch, Harms, & Carell, 2004).
Photophysical Applications
A study on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, including those with tert-butyl groups, revealed their potential in photophysical applications. These compounds exhibit aggregation-induced emission enhancement, essential for understanding light-matter interactions in materials science (Qian et al., 2007).
Polymer Degradation Studies
Research on the degradation of methyl tert-butyl ether by the UV/H2O2 process, involving tert-butyl formate, contributes to the understanding of polymer degradation pathways. This study is significant in environmental science and materials engineering (Stefan, Mack, & Bolton, 2000).
High Molecular Weight Antioxidants
A study synthesized new antioxidants containing hindered phenol groups with higher molecular weight, using tert-butyl groups. This research is pivotal in the development of advanced materials with improved thermal stability (Pan, Liu, & Lau, 1998).
Rare-Earth Metal Chemistry
The compound has been used in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. Such research is fundamental in inorganic chemistry and materials science, particularly in the study of magnetism and molecular structure (Yadav et al., 2015).
Safety And Hazards
The safety data sheet for a related compound, tert-butanol, indicates that it is highly flammable and may cause respiratory irritation4. However, specific safety and hazard information for “tert-Butyl 4-hydroxy-3-iodophenethylcarbamate” is not available in the search results.
Future Directions
The future directions for research on “tert-Butyl 4-hydroxy-3-iodophenethylcarbamate” are not specified in the search results. However, the related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been studied for its potential protective activity in astrocytes stimulated with Amyloid Beta 1-42, suggesting potential future directions in neurodegenerative disease research2.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMBWFNUOPTEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469540 | |
Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-3-iodophenethylcarbamate | |
CAS RN |
788824-50-0 | |
Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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